molecular formula C13H19NO2 B297374 2-(4-ethylphenoxy)-N-propylacetamide

2-(4-ethylphenoxy)-N-propylacetamide

Cat. No.: B297374
M. Wt: 221.29 g/mol
InChI Key: ROUOMULPPZVFOR-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-propylacetamide is an acetamide derivative characterized by a phenoxy group substituted with an ethyl moiety at the para position and an N-propyl chain.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-propylacetamide

InChI

InChI=1S/C13H19NO2/c1-3-9-14-13(15)10-16-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

ROUOMULPPZVFOR-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=CC=C(C=C1)CC

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-ethylphenoxy)-N-propylacetamide, their modifications, and reported biological activities:

Compound Name (Structure) Substituents/Modifications Biological Activity Key Findings & Source
2-(4-Benzoyl-3-hydroxyphenoxy)-N-propylacetamide Benzoyl + hydroxyl on phenoxy ring Anticancer (tested on human cancer cell lines) No significant activity observed; highlights potential steric hindrance or polarity issues with bulky substituents .
LEO 29102 (2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide) Dichloropyridyl + methoxy groups PDE4 inhibition (topical treatment of atopic dermatitis) Demonstrated efficacy as a soft-drug inhibitor with reduced systemic side effects .
Compound 15 (2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide) Nitrofuran-thiadiazole hybrid Antileishmanial/antimalarial IC50 = 19.5 μM against Leishmania promastigotes; suggests heterocyclic moieties enhance antiparasitic activity .
Compound 6n (2-(3-isobutyl-4-oxo-2-thioxothiazolidin-5-yl)-N-propylacetamide) Thioxothiazolidinyl ring Urease inhibition Potent urease inhibitor; underscores the role of sulfur-containing heterocycles in enzyme targeting .
2-(3-Methyl-2-phenyl-3H-indol-3-yl)-N-propylacetamide Indole ring with methyl and phenyl groups Synthetic intermediate Synthesized via Pd-catalyzed multicomponent reactions; highlights methodological versatility for structural diversification .

Key Structural and Functional Insights:

Phenoxy Substitutions: The ethyl group in this compound provides balanced lipophilicity, whereas bulkier substituents (e.g., benzoyl in ) may reduce membrane permeability or target binding . Polar groups like hydroxyls () or halogens () can alter solubility and electronic effects, influencing receptor interactions.

Heterocyclic Modifications: Thiadiazole () and thiazolidinone () derivatives exhibit enhanced enzyme inhibition, likely due to improved electron-withdrawing properties or metal coordination . Pyridyl and indole systems () enable π-π stacking or hydrogen bonding with biological targets, critical for PDE4 and urease inhibition.

Pharmacokinetic Considerations :

  • Soft-drug designs (e.g., LEO 29102) incorporate metabolically labile groups (methoxy, dichloropyridyl) to limit systemic exposure, a strategy absent in the parent compound .
  • N-Propyl chains in all analogs suggest a preference for moderate alkyl chain lengths to optimize absorption and metabolic stability.

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